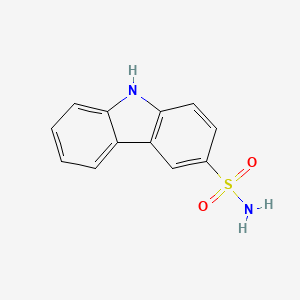
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-substituted methylpropyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-2-methylpropylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3-chloro-2-methylpropylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet, ensuring a steady supply of the compound.
化学反应分析
Types of Reactions
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino-substituted thiadiazoles, thio-substituted thiadiazoles
科学研究应用
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
3-Chloro-2-methylpropylamine: A precursor in the synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole.
1,2,5-Thiadiazole: The parent compound, which lacks the chloro-substituted methylpropyl group.
3-(3-Chloro-2-methylpropyl)-1,3,4-thiadiazole: A structural isomer with different positioning of the nitrogen and sulfur atoms in the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted methylpropyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
属性
分子式 |
C6H9ClN2S |
|---|---|
分子量 |
176.67 g/mol |
IUPAC 名称 |
3-(3-chloro-2-methylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-10-9-6/h4-5H,2-3H2,1H3 |
InChI 键 |
ALOQTGBBROCVGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NSN=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


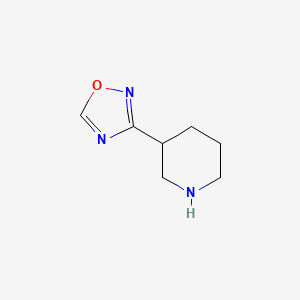


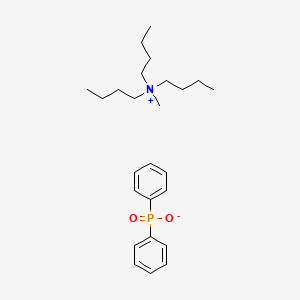


![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)
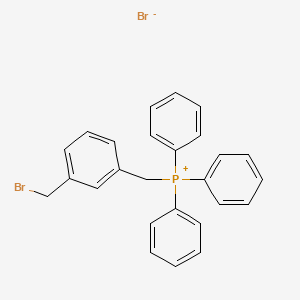
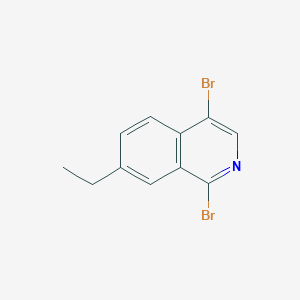
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
